MC-Doxhzn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Doxhzn, also known as maleimidocaproyl hydrazone of doxorubicin, is a derivative of the well-known anticancer drug doxorubicin. This compound is designed to improve the therapeutic index of doxorubicin by enhancing its selectivity and reducing its side effects. This compound is an albumin-binding prodrug that releases doxorubicin in acidic environments, such as those found in tumor tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Doxhzn involves the conjugation of doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form an NHS ester.
Linker Attachment: The activated doxorubicin is then reacted with maleimidocaproyl hydrazone to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of doxorubicin and maleimidocaproyl hydrazone are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Des Réactions Chimiques
MC-Doxhzn undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
MC-Doxhzn has a wide range of scientific research applications, including:
Cancer Therapy: As a prodrug of doxorubicin, this compound is primarily used in cancer therapy.
Drug Delivery Systems: this compound is used in the development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs).
Biological Research: This compound is employed in studies investigating the mechanisms of drug resistance and the role of the tumor microenvironment in cancer progression.
Industrial Applications: In the pharmaceutical industry, this compound is used in the formulation of novel anticancer therapies and in the development of new drug delivery technologies.
Mécanisme D'action
MC-Doxhzn exerts its effects through the following mechanisms:
Albumin Binding: This compound binds to albumin in the bloodstream, which helps to prolong its circulation time and enhance its accumulation in tumor tissues.
Acid-Sensitive Release: In the acidic environment of tumor tissues, the hydrazone bond in this compound is hydrolyzed, releasing active doxorubicin.
DNA Intercalation and Topoisomerase Inhibition: Once released, doxorubicin intercalates into DNA and inhibits the activity of topoisomerase II, leading to the disruption of DNA replication and transcription, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
MC-Doxhzn is unique compared to other similar compounds due to its specific albumin-binding and acid-sensitive properties. Some similar compounds include:
Aldoxorubicin: Another albumin-binding prodrug of doxorubicin, but with different linker chemistry.
Doxorubicin Hydrochloride: The parent compound, which lacks the targeted delivery and reduced side effects of this compound.
Doxorubicin Liposomal Formulations: These formulations encapsulate doxorubicin in liposomes to enhance its delivery and reduce toxicity, but they do not have the same acid-sensitive release mechanism as this compound.
This compound stands out due to its ability to selectively release doxorubicin in acidic tumor environments, making it a promising candidate for targeted cancer therapy.
Propriétés
Formule moléculaire |
C37H42N4O13 |
---|---|
Poids moléculaire |
750.7 g/mol |
Nom IUPAC |
N-[[1-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17?,20?,22?,27?,32?,37-/m0/s1 |
Clé InChI |
OBMJQRLIQQTJLR-IFCOIJNUSA-N |
SMILES isomérique |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.